4-(3,4,5-Trifluorophenoxy)butane-1-thiol
Description
4-(3,4,5-Trifluorophenoxy)butane-1-thiol is a fluorinated organic compound featuring a thiol-terminated butane chain linked to a 3,4,5-trifluorophenoxy group.
Properties
IUPAC Name |
4-(3,4,5-trifluorophenoxy)butane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3OS/c11-8-5-7(6-9(12)10(8)13)14-3-1-2-4-15/h5-6,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAMCZGGJBPLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)OCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 4-(3,4,5-Trifluorophenoxy)butane-1-thiol would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trifluorophenoxy)butane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biochemical pathways and interactions.
Medicine: Potentially as a therapeutic agent or in drug development.
Industry: In the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trifluorophenoxy)butane-1-thiol involves its interaction with specific molecular targets and pathways. The exact mechanism is not well-documented, but it likely involves binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
TD-9855 (4-[2-(2,4,6-Trifluorophenoxy)methyl)phenyl]piperidine)
- Structure: Shares a trifluorophenoxy group but differs in backbone (piperidine vs. butane-thiol) and substituent positions (2,4,6- vs. 3,4,5-trifluorophenoxy) .
- Pharmacology: Exhibits high affinity for monoamine transporters (SERT, NET), suggesting that trifluorophenoxy derivatives may modulate neurotransmitter reuptake .
- Substituent positioning on the phenyl ring (2,4,6 vs. 3,4,5) could influence steric interactions in target binding pockets.
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
- Structure: Contains a trifluoromethylphenyl-thiazole core instead of a trifluorophenoxy-thiol system .
- Physicochemical Properties :
- The thiazole ring may confer greater aromatic stability compared to the aliphatic thiol chain in the target compound.
Tabulated Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
